2-tert-Butyl-7,8-dihydroquinazoline-5(6H)-one

Immunology Oncology Pyrimidine Biosynthesis

Select 2-tert-Butyl-7,8-dihydroquinazoline-5(6H)-one (CAS 499206-35-8) for its unique, evidence-backed differentiation. The critical tert-butyl group at the 2-position precisely modulates steric bulk and lipophilicity, essential for verified DHODH binding (IC50: 22 nM) and Clk4 kinase engagement. Avoid generic analogs lacking this group, which compromises both biological relevance and the unique mesolytic cleavage reactivity enabled for advanced C–C bond functionalization.

Molecular Formula C12H16N2O
Molecular Weight 204.27 g/mol
CAS No. 499206-35-8
Cat. No. B3142149
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-tert-Butyl-7,8-dihydroquinazoline-5(6H)-one
CAS499206-35-8
Molecular FormulaC12H16N2O
Molecular Weight204.27 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=NC=C2C(=N1)CCCC2=O
InChIInChI=1S/C12H16N2O/c1-12(2,3)11-13-7-8-9(14-11)5-4-6-10(8)15/h7H,4-6H2,1-3H3
InChIKeyQAHBPIINCJQJQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-tert-Butyl-7,8-dihydroquinazoline-5(6H)-one (CAS 499206-35-8) – A Functionalized Dihydroquinazoline Scaffold with Documented Target Engagement


2-tert-Butyl-7,8-dihydroquinazoline-5(6H)-one is a heterocyclic small molecule belonging to the dihydroquinazoline class [1]. It features a partially saturated pyrimidine ring fused to a cyclohexenone moiety, with a bulky tert-butyl group at the 2-position. This scaffold is recognized as a privileged structure in medicinal chemistry, serving as a core for inhibitors of dihydroorotate dehydrogenase (DHODH) and modulators of pre-mRNA splicing [1][2]. The compound is catalogued in public bioactivity databases under the ChEMBL identifier CHEMBL2111978 and BindingDB identifier BDBM50407985 [1].

Why 2-tert-Butyl-7,8-dihydroquinazoline-5(6H)-one Cannot Be Replaced by Generic Dihydroquinazolines in Quantitative Assays


Substituting 2-tert-Butyl-7,8-dihydroquinazoline-5(6H)-one with an uncharacterized dihydroquinazoline analog introduces significant risk of altered target engagement and divergent synthetic behavior [1]. The tert-butyl substituent at the 2-position directly modulates lipophilicity and steric bulk, which are critical determinants of DHODH binding affinity and splicing kinase selectivity [1][2]. Furthermore, this specific substituent serves as a unique synthetic handle in hypervalent iodine-mediated C–C bond functionalization reactions—a reactivity profile absent in non-tert-butyl or unsubstituted dihydroquinazolines [3]. Procurement of a generic alternative without validated comparative data therefore compromises both biological relevance and downstream synthetic utility.

Quantitative Differentiation of 2-tert-Butyl-7,8-dihydroquinazoline-5(6H)-one: Evidence-Based Comparator Analysis for Procurement Decisions


DHODH Inhibitory Potency: 2-tert-Butyl-7,8-dihydroquinazoline-5(6H)-one Exhibits Nanomolar Activity Comparable to Established Clinical Candidates

In head-to-head enzymatic assays against mouse dihydroorotate dehydrogenase (mDHODH), 2-tert-Butyl-7,8-dihydroquinazoline-5(6H)-one (ChEMBL2111978) demonstrated an IC50 of 22 nM [1]. This places its potency in the same nanomolar range as the clinical-stage DHODH inhibitor brequinar (IC50 = 10.8 nM) and substantially more potent than the approved drug metabolite teriflunomide (A-771726, IC50 = 4.7 nM) and its prodrug leflunomide (IC50 = 122.5 nM) [2]. In rat DHODH, the compound exhibited an IC50 of 40 nM [1].

Immunology Oncology Pyrimidine Biosynthesis

Splicing Modulation Activity: 2-tert-Butyl-7,8-dihydroquinazoline-5(6H)-one Serves as an Early-Stage Phenotypic Hit for Pre-mRNA Splicing Research

In a cell-based high-throughput screen for modulators of lamin A pre-mRNA splicing, 2-tert-Butyl-7,8-dihydroquinazoline-5(6H)-one (CID 16759567) exhibited weak but reproducible inhibitory activity in a minigene reporter system [1]. Subsequent kinome profiling revealed that the compound engages CDC-like kinase 4 (Clk4), a known regulator of alternative splicing [1]. As a comparator, the optimized probe molecule developed from this chemical series (SID 85239768) achieved an IC50 of 25 nM against DYRK1B, demonstrating the scaffold's capacity for potency optimization through medicinal chemistry [1].

Chemical Biology RNA Splicing Kinase Inhibition

Synthetic Utility: The tert-Butyl Substituent Enables Unique C(sp3)–C(sp3) Bond Functionalization Unavailable to Non-tert-Butyl Dihydroquinazolines

The tert-butyl group at the 2-position of the dihydroquinazoline scaffold is not merely a passive structural element; it serves as a latent leaving group in hypervalent iodine(III)-mediated reactions [1]. Under oxidative conditions, the tert-butyl substituent undergoes mesolytic cleavage, generating a reactive intermediate that can be trapped by diverse nucleophiles to form new C–C, C–P, and C–H bonds in moderate to high yields [1]. In contrast, dihydroquinazoline analogs lacking the 2-tert-butyl group (e.g., unsubstituted or methyl-substituted variants) are unreactive under identical conditions, precluding this synthetic diversification pathway [1].

Medicinal Chemistry Synthetic Methodology C–C Bond Formation

Validated Application Scenarios for 2-tert-Butyl-7,8-dihydroquinazoline-5(6H)-one Based on Quantitative Evidence


DHODH Inhibitor Screening and SAR Studies in Immunology and Oncology

With a confirmed IC50 of 22 nM against mouse DHODH and 40 nM against rat DHODH, 2-tert-Butyl-7,8-dihydroquinazoline-5(6H)-one is suitable as a reference compound or chemical probe in DHODH inhibitor screening campaigns [1]. Its potency lies between the highly potent teriflunomide (4.7 nM) and the weaker leflunomide (122.5 nM), making it a valuable comparator for SAR exploration of novel dihydroquinazoline-based DHODH inhibitors [1][2].

Chemical Biology Studies of Pre-mRNA Splicing and Clk Kinase Function

This compound has documented activity in a minigene reporter assay for aberrant lamin A splicing and demonstrated engagement of Clk4 kinase [3]. It serves as an early-stage phenotypic hit for researchers investigating splicing regulation mechanisms or developing Clk/DYRK family kinase inhibitors, with a known path to optimized nanomolar probes [3].

Synthetic Diversification via Hypervalent Iodine-Mediated C–C Bond Formation

The 2-tert-butyl group enables a unique mesolytic cleavage reaction under hypervalent iodine(III) oxidation, allowing direct C(sp3)–C(sp3) bond functionalization with a range of nucleophiles [4]. This provides a modular synthetic platform for generating diverse dihydroquinazoline libraries from a single precursor, a capability not available with non-tert-butyl analogs [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-tert-Butyl-7,8-dihydroquinazoline-5(6H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.